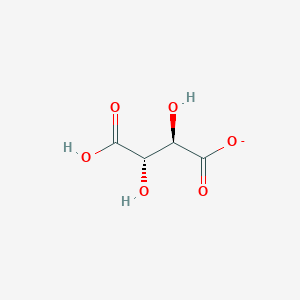
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate is a meso-tartrate(1-). It is an enantiomer of a (2S,3R)-3-carboxy-2,3-dihydroxypropanoate.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
In crystallography, the molecular salt of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate has been studied for its three-dimensional structural properties. The study by Jovita et al. (2014) examined the crystal structure of this compound, noting the intricate hydrogen bonds forming a three-dimensional network (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).
Enantioselective Synthesis
Alonso et al. (2005) described the enantioselective synthesis of a compound starting from a derivative of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This synthesis is critical for producing optically active compounds, which have wide applications in pharmaceuticals and materials science (Alonso, Santacana, Rafecas, & Riera, 2005).
Organoiron Complex Synthesis
Chu et al. (1992) utilized (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of organoiron complexes, showcasing its role in creating chiral 3-hydroxypropionate-2,3-dication equivalents. These complexes have implications in various synthetic pathways, including pharmaceutical synthesis (Chu, Zhen, Zhu, & Rosenblum, 1992).
Aminodiols and Amino Acid Derivatives
Semina et al. (2016) researched the synthesis of aminodiols from N-substituted alkyl acrylates, which included derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This process is important for producing amino acid derivatives that are critical in biochemistry and medicine (Semina, Žukauskaitė, Šačkus, Kimpe, & Mangelinckx, 2016).
Supramolecular Architecture
Farrell et al. (2002) explored the supramolecular architecture of a hydrated adduct involving (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This study provides insights into the potential of such compounds in forming complex structures, which is useful in materials science and nanotechnology (Farrell, Ferguson, Lough, & Glidewell, 2002).
Enzymatic Resolution in Synthesis
Kamal et al. (2007) discussed the enzymatic resolution of a compound related to (2R,3S)-3-carboxy-2,3-dihydroxypropanoate, demonstrating its relevance in producing optically pure compounds. This is particularly important in the synthesis of pharmaceuticals where enantiomeric purity is crucial (Kamal, Khanna, & Krishnaji, 2007).
Drug Synthesis Applications
Watson et al. (1990) utilized derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of diltiazem, a cardiac drug. This highlights the compound's role in the synthesis of complex molecules for therapeutic purposes (Watson, Fung, Gredley, Bird, Jackson, Gountzos, & Matthews, 1990).
Methylene-Phosphonate Analogues
Blackburn and Rashid (1988) described the synthesis of analogues of 2-phospho-D-glyceric acid from (2R)-2-carboxy-3-hydroxypropane. These analogues have potential applications in biochemistry and pharmacology (Blackburn & Rashid, 1988).
Propiedades
Nombre del producto |
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate |
|---|---|
Fórmula molecular |
C4H5O6- |
Peso molecular |
149.08 g/mol |
Nombre IUPAC |
(2R,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2+ |
Clave InChI |
FEWJPZIEWOKRBE-XIXRPRMCSA-M |
SMILES isomérico |
[C@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)
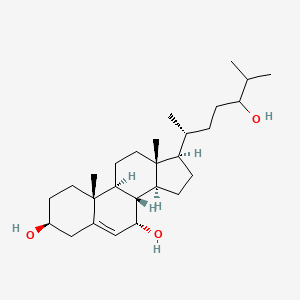

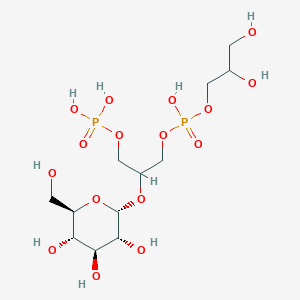
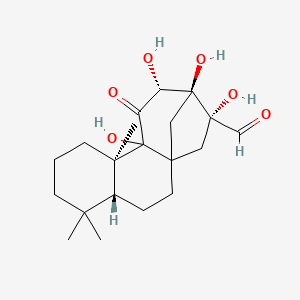


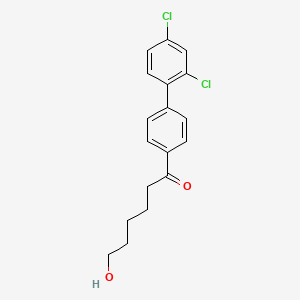

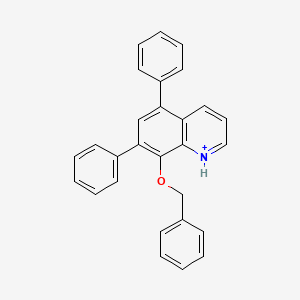

![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)